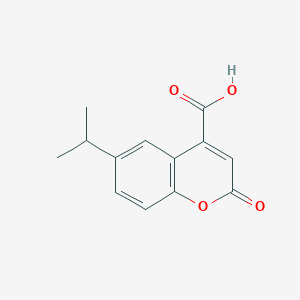
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H12O4, is characterized by its chromene core structure substituted with an isopropyl group and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of salicylaldehyde derivatives with malonic acid in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromenes depending on the reagents used.
Applications De Recherche Scientifique
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxo-2H-chromene-6-carboxylic acid
- 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and carboxylic acid group can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
2-oxo-6-propan-2-ylchromene-4-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(13(15)16)6-12(14)17-11/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
WHBBJNGANWCMCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



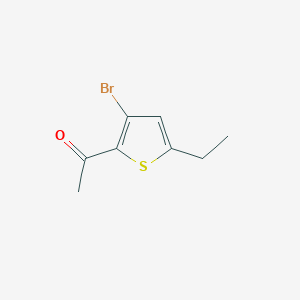

![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)

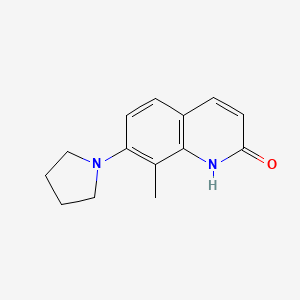
![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)
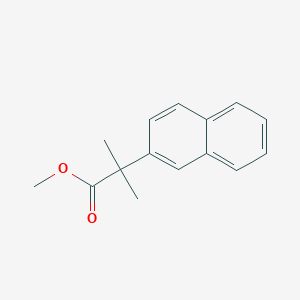
![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)

![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)

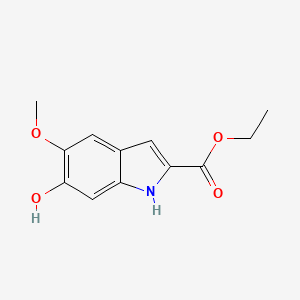
![9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11876190.png)
